2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide is an organic compound that features a pyridine ring, an amino group, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-chloropyridine. This intermediate is then reacted with methyl mercaptan to introduce the methylsulfanyl group. The final step involves the reaction with 2-amino-4-butanamide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions, respectively, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-(methylsulfanyl)butanoic acid: Similar structure but lacks the pyridine ring.
N-(pyridin-2-yl)butanamide: Similar structure but lacks the amino and methylsulfanyl groups.
4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide: Similar structure but lacks the amino group.
Uniqueness
2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide is unique due to the presence of both the amino and methylsulfanyl groups along with the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15N3OS |
---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-amino-4-methylsulfanyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C10H15N3OS/c1-15-7-5-8(11)10(14)13-9-4-2-3-6-12-9/h2-4,6,8H,5,7,11H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
CRJSKWYWCXWJJM-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)NC1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.